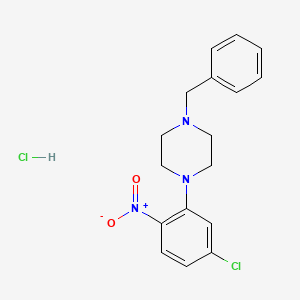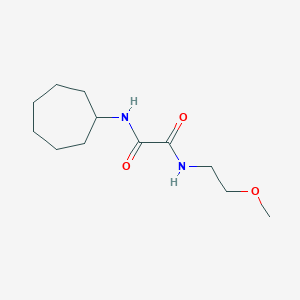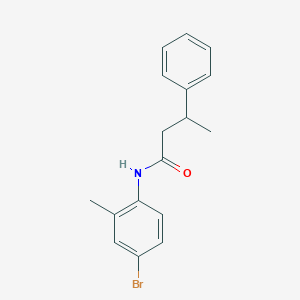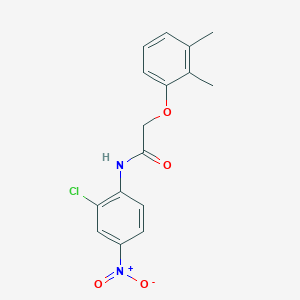
1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride
Overview
Description
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C17H19Cl2N3O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
Preparation Methods
The synthesis of 1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Parallel solid-phase synthesis: This method involves the use of solid-phase techniques to synthesize piperazine derivatives in parallel.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium cyanide.
Acidic or basic conditions: For hydrolysis reactions.
Major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties.
Scientific Research Applications
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used to study the effects of piperazine derivatives on biological systems, including their interactions with receptors and enzymes.
Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine: This compound has a similar structure but differs in the position of the chlorine and nitro groups.
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine: This compound has a methyl group instead of a chlorine atom.
1-Benzyl-4-(4-methoxy-3-nitrobenzoyl)piperazine: This compound has a methoxy group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2.ClH/c18-15-6-7-16(21(22)23)17(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSYGDYTBCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dichlorophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate](/img/structure/B3980606.png)


![N-[2-(4-chlorophenyl)sulfanylethyl]-2-(N-methylsulfonylanilino)propanamide](/img/structure/B3980629.png)
![2-Methyl-4-[4-nitro-3-(piperidin-1-yl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3980637.png)

![6-[(4-butan-2-ylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3980648.png)
![1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B3980656.png)
![N-(1-ADAMANTYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA](/img/structure/B3980667.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)

![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid](/img/structure/B3980687.png)

